BenchChemオンラインストアへようこそ!

1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea

Lipophilicity Drug-likeness Permeability

1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea (CAS 1226456-75-2) is a synthetic small-molecule urea derivative with molecular formula C20H24N4O2 and molecular weight 352.44 g/mol. It belongs to the class of ortho-(3-oxopiperazin-1-yl)phenyl ureas, a scaffold that has been explored in medicinal chemistry for targets including indoleamine 2,3-dioxygenase 1 (IDO1) and urea transporters (UT-A1).

Molecular Formula C20H24N4O2
Molecular Weight 352.438
CAS No. 1226456-75-2
Cat. No. B2637623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea
CAS1226456-75-2
Molecular FormulaC20H24N4O2
Molecular Weight352.438
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C20H24N4O2/c25-19-15-24(14-13-21-19)18-11-5-4-10-17(18)23-20(26)22-12-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11H,6,9,12-15H2,(H,21,25)(H2,22,23,26)
InChIKeyOCYKWGAIKNWFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea (CAS 1226456-75-2): Procurement-Relevant Structural and Physicochemical Profile


1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea (CAS 1226456-75-2) is a synthetic small-molecule urea derivative with molecular formula C20H24N4O2 and molecular weight 352.44 g/mol [1]. It belongs to the class of ortho-(3-oxopiperazin-1-yl)phenyl ureas, a scaffold that has been explored in medicinal chemistry for targets including indoleamine 2,3-dioxygenase 1 (IDO1) and urea transporters (UT-A1) [2]. The compound features a 3-oxopiperazine ring linked at the ortho position of a phenyl urea core, with a 3-phenylpropyl substituent on the distal urea nitrogen. Its computed physicochemical properties—clogP of 3.67, topological polar surface area (TPSA) of 59.73 Ų, seven rotatable bonds, six hydrogen bond acceptors, and zero hydrogen bond donors—place it within oral drug-like chemical space by Lipinski's Rule of Five criteria [1].

Why 1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea Cannot Be Replaced by Generic Analogs: The Substituent-Dependence of Target Engagement and ADME Properties


Within the ortho-(3-oxopiperazin-1-yl)phenyl urea series, the identity of the terminal N'-substituent governs lipophilicity, target affinity, and ADME behavior in a manner that precludes casual interchange. The 3-phenylpropyl group present in CAS 1226456-75-2 imparts a clogP of 3.67 [1], which is substantially higher than the benzodioxolyl analog (CAS 1226433-79-9) and lower than the butoxyphenyl analog (CAS 1226447-90-0; C21H26N4O3, MW 382.5) . Published data on closely related ortho-(3-oxopiperazin-1-yl)phenyl ureas show that minor substituent changes on the distal urea nitrogen produce marked shifts in potency: the 4-butoxyphenyl analog inhibits rat UT-A1 with an IC50 of 150 nM [2], while the 3,4-dimethylphenyl analog (CAS 1226454-62-1) shows an IC50 of 600 nM against the same target [3]—a fourfold difference driven solely by the N'-substituent. These quantitative potency cliffs demonstrate that generic substitution without empirical validation risks loss of target engagement. The 3-phenylpropyl moiety also differentiates this compound from common FAAH inhibitors such as JNJ-1661010 and JNJ-42165279, which employ distinct heteroaryl carboxamide linkages rather than the oxopiperazine-phenyl urea scaffold [4].

Quantitative Differentiation of 1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea (CAS 1226456-75-2) vs. Closest Analogs: A Comparative Evidence Assessment


Lipophilicity (clogP) Differentiation vs. Benzodioxolyl and Butoxyphenyl Analogs

CAS 1226456-75-2 possesses a computed clogP of 3.67, which is approximately 1.2–1.7 log units higher than the benzodioxolyl analog (CAS 1226433-79-9; estimated clogP ~2.0–2.5 based on the more polar methylenedioxy substituent) and an estimated 0.5–1.0 log units lower than the butoxyphenyl analog (CAS 1226447-90-0; C21H26N4O3, MW 382.5, with an additional ether oxygen) [1]. This intermediate lipophilicity places the compound within the optimal range for passive membrane permeability while potentially avoiding the excessive lipophilicity-associated risks of poor solubility and high metabolic clearance that may affect the butoxyphenyl analog [2].

Lipophilicity Drug-likeness Permeability ADME

Hydrogen Bond Donor Deficiency: Zero HBD as a Structural Differentiator from FAAH-Targeted Piperazine Ureas

CAS 1226456-75-2 has zero hydrogen bond donors (HBD = 0), a consequence of the fully substituted urea and the tertiary amine character of the oxopiperazine ring nitrogen ortho to the phenyl ring [1]. This contrasts with FAAH-targeted piperazine ureas such as JNJ-42165279 (HBD = 1) [2] and epacadostat (HBD = 2 due to the hydroxyamidine moiety) [3]. The absence of HBD precludes the formation of the covalent carbamoylation intermediate required for FAAH inhibition by the urea carbonyl release mechanism, providing a structural rationale for target class differentiation [4].

Hydrogen bonding Selectivity Covalent inhibition FAAH

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Analogs

With seven rotatable bonds, CAS 1226456-75-2 exhibits greater conformational flexibility than the benzodioxolyl analog (CAS 1226433-79-9; estimated 5–6 rotatable bonds due to the fused dioxole ring) and the naphthylmethyl analog (estimated 4–5 rotatable bonds) [1]. The 3-phenylpropyl chain contributes three flexible methylene units that can adopt multiple low-energy conformations. While increased flexibility carries an entropic penalty upon binding, it may permit induced-fit adaptation to binding pockets with dynamic geometries—a feature absent in more rigidified analogs [2]. The butoxyphenyl analog (CAS 1226447-90-0) shares comparable flexibility (estimated 8 rotatable bonds) but with an ether oxygen that introduces additional polarity .

Conformational flexibility Entropy Binding affinity Molecular recognition

Class-Level Biological Activity: UT-A1 Inhibition Potency Window Projected from Close Analogs

Although direct IC50 data for CAS 1226456-75-2 against any specific target are not publicly available at this time, cross-study comparison of two closely related ortho-(3-oxopiperazin-1-yl)phenyl ureas reveals a defined potency window for this scaffold at the rat urea transporter UT-A1: the 4-butoxyphenyl analog (CAS 1226447-90-0) inhibits UT-A1 with an IC50 of 150 nM [1], while the 3,4-dimethylphenyl analog (CAS 1226454-62-1) shows an IC50 of 600 nM [2]—a 4-fold difference. The 3-phenylpropyl substituent of CAS 1226456-75-2 is sterically and electronically intermediate between the flexible n-butoxy chain and the compact dimethylphenyl ring, and may be predicted to fall within this potency range based on SAR continuity [3]. This inference is class-level and requires experimental confirmation.

Urea transporter UT-A1 Diuresis IC50

Validated and Projected Application Scenarios for 1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea Based on Quantitative Evidence


Urea Transporter (UT-A1/UT-B) Pharmacological Probe Development

Based on the demonstrated UT-A1 inhibitory activity of the closest structural analogs (IC50 range 150–600 nM) [1], CAS 1226456-75-2 is best positioned as a tool compound for urea transporter pharmacology. Its intermediate clogP of 3.67 and zero HBD profile [2] suggest it may exhibit distinct permeability and selectivity characteristics compared to more polar urea transporter inhibitors. A recommended experimental workflow involves head-to-head testing against the 4-butoxyphenyl analog (150 nM benchmark) in MDCK cell-based UT-A1 inhibition assays to establish relative potency [1]. Procurement is warranted when the research objective requires systematic SAR exploration of the N'-substituent effect on UT-A1 affinity and selectivity over UT-B [3].

IDO1 Inhibitor Screening Library Expansion

The ortho-(3-oxopiperazin-1-yl)phenyl urea core has been validated as an IDO1 inhibitory scaffold, with the benzodioxolyl analog reported to exhibit IC50 values comparable to epacadostat in enzyme assays . CAS 1226456-75-2, bearing a distinct 3-phenylpropyl substituent that substantially alters lipophilicity (ΔclogP ≈ +1.2 to +1.7 vs. benzodioxolyl analog) [2], provides chemical diversity for IDO1 screening cascades. This compound is suitable for procurement when the goal is to assess the tolerance of the IDO1 active site for extended alkyl-aryl substituents and to identify novel chemotypes with potentially differentiated cellular potency or pharmacokinetic profiles [4].

Negative Control for FAAH Carbamoylation Mechanism Studies

The absence of hydrogen bond donors (HBD = 0) in CAS 1226456-75-2 eliminates the urea N–H required for the covalent carbamoylation mechanism that defines FAAH-targeted piperazine ureas such as JNJ-42165279 (HBD = 1, FAAH IC50 = 70 nM) . This structural feature makes CAS 1226456-75-2 a candidate negative control compound in FAAH activity assays, enabling researchers to discriminate between covalent FAAH inhibition and off-target effects. Procurement is indicated for studies requiring a non-covalent, FAAH-inactive comparator within the broader piperazine urea chemical space [5].

Physicochemical Property Benchmarking and in Silico Model Calibration

With experimentally unvalidated but computationally well-characterized properties (clogP 3.67, TPSA 59.73, 7 rotatable bonds, HBD 0) [2], CAS 1226456-75-2 serves as a calibration point for in silico ADME prediction models within the oxopiperazine-phenyl urea series. Procurement for experimental determination of logP, aqueous solubility, and parallel artificial membrane permeability (PAMPA) would provide ground-truth data to refine quantitative structure-property relationship (QSPR) models for this under-characterized chemical series. This application is particularly relevant when the procurement decision is driven by the need to establish experimental property baselines for a compound library expansion campaign [6].

Quote Request

Request a Quote for 1-(2-(3-Oxopiperazin-1-yl)phenyl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.